molecular formula C43H86O2 B14500524 Triacontyl tridecanoate CAS No. 63896-53-7

Triacontyl tridecanoate

Cat. No.: B14500524
CAS No.: 63896-53-7
M. Wt: 635.1 g/mol
InChI Key: LGIWRVIRLMKHMX-UHFFFAOYSA-N
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Description

Triacontyl tridecanoate is a long-chain ester composed of triacontanol (C₃₀H₆₁OH) and tridecanoic acid (C₁₃H₂₆O₂). It is a natural constituent found in Lawsonia inermis (henna), alongside bioactive compounds like lawsone, tannins, and coumarins . Its molecular formula is C₄₃H₈₆O₂, with a molecular weight of 635.13 g/mol. This ester likely contributes to the plant's structural integrity, acting as a cuticular wax or storage lipid. Its extended hydrocarbon chain imparts high hydrophobicity, influencing its solubility and applications in natural product chemistry.

Properties

CAS No.

63896-53-7

Molecular Formula

C43H86O2

Molecular Weight

635.1 g/mol

IUPAC Name

triacontyl tridecanoate

InChI

InChI=1S/C43H86O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-45-43(44)41-39-37-35-33-14-12-10-8-6-4-2/h3-42H2,1-2H3

InChI Key

LGIWRVIRLMKHMX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacontyl tridecanoate can be synthesized through esterification, where tridecanoic acid reacts with triacontanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:

Tridecanoic acid+TriacontanolTriacontyl tridecanoate+Water\text{Tridecanoic acid} + \text{Triacontanol} \rightarrow \text{this compound} + \text{Water} Tridecanoic acid+Triacontanol→Triacontyl tridecanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Triacontyl tridecanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecanoic acid and triacontanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Tridecanoic acid and triacontanol.

    Reduction: Triacontanol and tridecanol.

    Hydrolysis: Tridecanoic acid and triacontanol.

Scientific Research Applications

Triacontyl tridecanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of triacontyl tridecanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release tridecanoic acid and triacontanol, which may then participate in various biochemical pathways. The molecular targets and pathways involved include lipid metabolism enzymes and signaling molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences between triacontyl tridecanoate and related esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not specified C₄₃H₈₆O₂ 635.13 C₃₀ alkyl chain + C₁₃ carboxylate
Butyl tridecanoate 28267-31-4 C₁₇H₃₄O₂ 270.45 C₄ alkyl chain + C₁₃ carboxylate
Methyl tridecanoate 1731-88-0 C₁₄H₂₈O₂ 228.37 C₁ alkyl chain + C₁₃ carboxylate
Cholesteryl tridecanoate 25605-87-2 C₄₀H₇₀O₂ 582.98 Cholesterol backbone + C₁₃ carboxylate
Trihexyltetradecylphosphonium decanoate 465527-65-5 C₃₃H₆₈O₂P 655.11 Phosphonium cation + C₁₀ carboxylate
Glyceryl tridecanoate Not specified Likely C₃₉H₇₄O₆ ~639.0 (estimated) Glycerol backbone + three C₁₃ carboxylates

Key Observations :

  • Chain Length: this compound has the longest alkyl chain (C₃₀), making it significantly more hydrophobic than shorter-chain esters like methyl or butyl tridecanoate.
  • Backbone Diversity : Cholesteryl and glyceryl esters incorporate sterol or polyol backbones, altering their physicochemical properties compared to linear esters.
  • Ionic Liquids: Phosphonium-based esters (e.g., Trihexyltetradecylphosphonium decanoate) exhibit ionic character, enabling applications in catalysis and solvents .

Functional and Application Comparisons

This compound
  • Source : Naturally occurs in Lawsonia inermis .
  • Applications: Likely functions as a structural lipid in plant cuticles or as a storage molecule. Limited industrial use due to its complexity and low volatility.
Butyl Tridecanoate
  • Applications : Used in flavor/fragrance industries due to moderate volatility and ester functionality. Serves as a model compound in organic synthesis .
Methyl Tridecanoate
  • Applications :
    • Lipidomics : Acts as a standard for fatty acid metabolism studies .
    • Enzyme Assays : Substrate for lipases/esterases to study enzyme kinetics .
    • Bioactivity : Moderately inhibits β-amyloid aggregation and acetylcholinesterase (AChE), relevant to Alzheimer’s research .
Cholesteryl Tridecanoate
  • Applications :
    • Membrane Studies : Used to mimic lipid rafts in cell membranes .
    • Standards : High-purity (>99%) standards for analytical chromatography .
Phosphonium Decanoate
  • Applications : Ionic liquid with applications in green chemistry and catalysis due to thermal stability and low volatility .

Research Findings and Binding Affinities

  • Methyl Tridecanoate: Demonstrated binding to insect odorant-binding proteins (OBPs) in Loxostege sticticalis, suggesting a role in semiochemical interactions .
  • Ethyl Tridecanoate (C₁₅): Binds to Locusta migratoria OBP1, highlighting the importance of chain length (C₁₃–C₁₅) in ligand-receptor interactions .
  • This compound: Its extreme hydrophobicity limits volatility, making it unsuitable for airborne signaling but ideal for structural roles in plants.

Hydrolysis and Stability

  • Triacontyl Hexadecanoate (C₃₀-C₁₆): Hydrolysis yields triacontanol and hexadecanoic acid, analogous to this compound’s hydrolysis products (triacontanol + tridecanoic acid) .
  • Stability: Long-chain esters like this compound are more resistant to hydrolysis than short-chain esters due to steric hindrance .

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